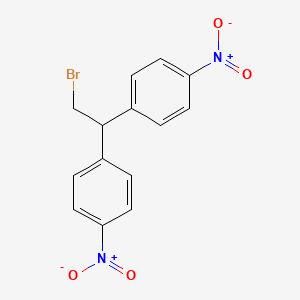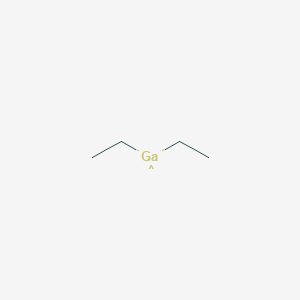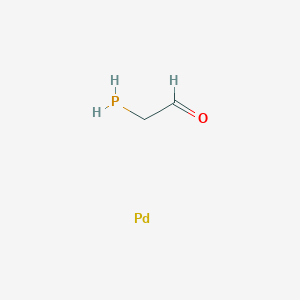
Chloro(diphenyl)(2-phenylethenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(diphenyl)(2-phenylethenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups, one 2-phenylethenyl group, and one chlorine atom. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(2-phenylethenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 2-phenylethenyl chloride in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, and can be carried out in solvents like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diphenyl)(2-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted silanes with different functional groups.
Applications De Recherche Scientifique
Chloro(diphenyl)(2-phenylethenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of chloro(diphenyl)(2-phenylethenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophilic center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Chlorodiphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Phenylsilane: Contains only one phenyl group and lacks the 2-phenylethenyl group.
Uniqueness
Chloro(diphenyl)(2-phenylethenyl)silane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific reactions that are not possible with other similar compounds, making it valuable in specialized applications.
Propriétés
Numéro CAS |
117229-43-3 |
|---|---|
Formule moléculaire |
C20H17ClSi |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
chloro-diphenyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H |
Clé InChI |
VPVTXSGGVDEHIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)
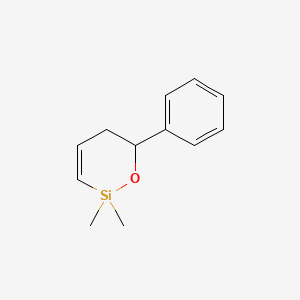
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
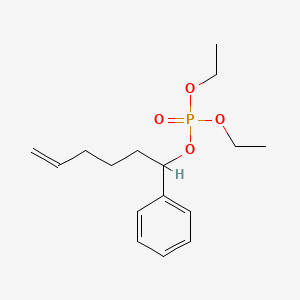
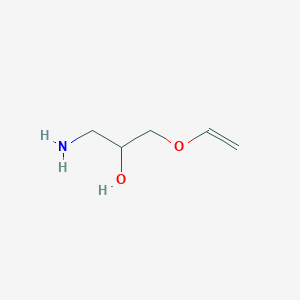
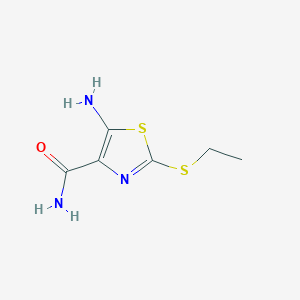
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
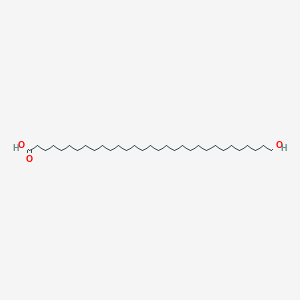
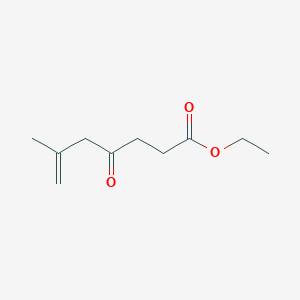
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
